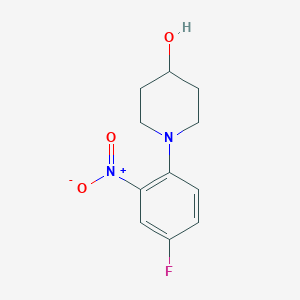

1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

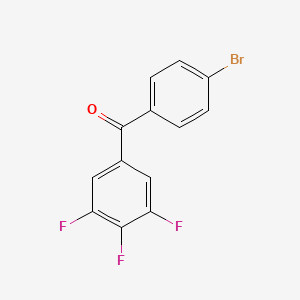

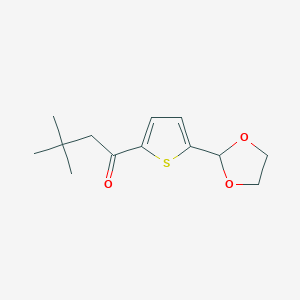

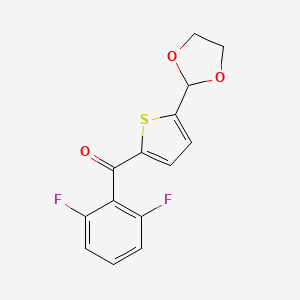

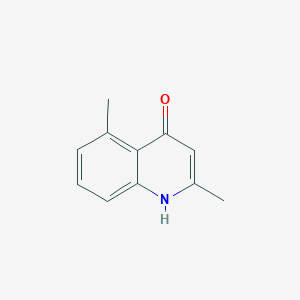

“1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol” is a chemical compound with the molecular formula C11H13FN2O3 and a molecular weight of 240.24 . It is provided by Sigma-Aldrich and Santa Cruz Biotechnology to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidin-4-ol group attached to a 4-fluoro-2-nitrophenyl group . The SMILES string representation of the molecule is [O-]N+C=C1)=C1N(CCC2)CC2O)=O .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 240.24 and its molecular formula is C11H13FN2O3 .

科学的研究の応用

Reversible Fluorescence Probe Development

A study by Wang, Ni, and Shao (2016) focused on the synthesis of a reversible fluorescent probe that incorporates a piperidine derivative for the cyclic detection of ClO(-)/AA redox cycles in aqueous solutions and living cells. This probe showed sensitive and selective responses, highlighting the compound's potential in biological imaging and redox cycle monitoring (Wang, Ni, & Shao, 2016).

Corrosion Inhibition

Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron. Through quantum chemical calculations and molecular dynamics simulations, they established the effectiveness of these derivatives in corrosion protection, demonstrating the compound's utility in material preservation (Kaya et al., 2016).

Radiotracer Development for CB1 Cannabinoid Receptors

The synthesis of a radiotracer, N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, by Katoch-Rouse and Horti (2003), for studying CB1 cannabinoid receptors via positron emission tomography showcases the compound's significance in neuroscience research (Katoch-Rouse & Horti, 2003).

Etherification Studies

Wei (2000) explored the etherification of substituted phenylethyl 4-hydroxypiperidines, leading to the preparation of novel compounds with potential applications in chemical synthesis and drug development (Wei, 2000).

Crystallographic Analysis

Awasthi et al. (2014) conducted thermal and crystallographic studies on a piperazine single crystal derived from a similar compound, contributing to the understanding of crystal packing and intermolecular interactions in material science (Awasthi et al., 2014).

Kinetics of Aromatic Nucleophilic Substitution Reactions

Yangjeh and Gholami (2003) studied the reaction kinetics of a similar fluoro-nitro compound with piperidine, shedding light on reaction mechanisms and the effects of solvent polarity, which is crucial for synthetic chemistry applications (Yangjeh & Gholami, 2003).

Safety and Hazards

特性

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c12-8-1-2-10(11(7-8)14(16)17)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPYYFRFTXJMNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。